Superior Inhibition of Aeromonas Aminopeptidase Compared to Other Leucine-Derived Ketones
In a direct kinetic study of Aeromonas aminopeptidase, (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride (Leu-CMK) exhibited a competitive inhibition constant (Ki) of 0.67 µM. This potency is 27-fold greater than that of its methyl ketone counterpart, leucine methyl ketone (Ki = 18 µM), and 250-fold greater than the succinimido derivative (Ki = 170 µM). However, it is 3.4-fold less potent than the bromomethyl ketone analog, leucine bromomethyl ketone (Ki = 0.20 µM) [1]. This demonstrates that the halogen moiety significantly modulates binding affinity, with chlorine providing an intermediate potency profile relative to hydrogen and bromine.
| Evidence Dimension | Inhibitory constant (Ki) against Aeromonas aminopeptidase |
|---|---|
| Target Compound Data | Ki = 0.67 µM |
| Comparator Or Baseline | Leucine methyl ketone: Ki = 18 µM; Leucine bromomethyl ketone: Ki = 0.20 µM; Succinimido derivative: Ki = 170 µM |
| Quantified Difference | 27-fold more potent than methyl ketone; 3.4-fold less potent than bromomethyl ketone; 250-fold more potent than succinimido derivative |
| Conditions | Competitive inhibition assay using purified Aeromonas aminopeptidase; reversible inhibition observed, indicating no alkylation of the active site under these conditions [1]. |
Why This Matters
For researchers selecting a leucine-based protease inhibitor, this intermediate Ki value positions Leu-CMK as a significantly more potent tool than common methyl ketone analogs, while offering a distinct electrophilicity profile compared to the more reactive bromomethyl ketone, which may be advantageous in certain experimental contexts.
- [1] Kettner, C., Rodriguez-Absi, J., & Prescott, J. M. (1974). Kinetics of inhibition of Aeromonas aminopeptidase by leucine methyl ketone derivatives. Archives of Biochemistry and Biophysics, 164(1), 313-319. View Source
